[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
[(2,5-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic benzoate ester derivative featuring a 3,4,5-trimethoxy-substituted benzoyl group linked via a methylene bridge to a carbamoyl moiety, which is further substituted with a 2,5-dimethylphenyl group. Key structural elements include:
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12-6-7-13(2)15(8-12)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCRTXZVYXTKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with methyl 3,4,5-trimethoxybenzoate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group into an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate Derivatives
- Molecular Weight : ~226.23 g/mol (estimated).
- Applications : Used as a precursor for antibiotics (e.g., Trimethoprim) and other pharmaceuticals .
- Comparison : The absence of the carbamoyl and dimethylphenyl groups in this analog reduces steric hindrance and increases metabolic stability, making it more suitable for large-scale synthesis. However, the additional substituents in the target compound may enhance target binding specificity in bioactive contexts .
2,5-Dimethylphenyl-Substituted Esters
Key Compound : 2,5-Dimethylphenyl 3,4,5-trimethoxybenzoate (CAS 497059-41-3)
- Molecular Formula : C₁₈H₂₀O₅.
- Molecular Weight : 316.36 g/mol .
- Structural Differences : Replaces the carbamoyl methyl group with a direct ester linkage to the 2,5-dimethylphenyl ring.
- Implications : The direct ester linkage likely improves hydrolytic stability compared to the carbamoyl-containing target compound. However, the carbamoyl group in the target may confer better solubility in polar solvents or enhanced interaction with biological targets .
Carbamoyl-Containing Analogs
- Structure : Features a methylcarbamate group linked to a 3,5-dimethylphenyl ring.
- Applications : Used as a pesticide (methiocarb analogs) due to acetylcholinesterase inhibition .
- Comparison: The target compound’s 3,4,5-trimethoxybenzoate moiety introduces additional methoxy groups, which could alter electronic properties and binding affinity compared to XMC’s simpler phenyl ring. This structural complexity may shift activity toward non-pesticidal applications, such as anticancer or antimicrobial agents .
Physical Properties
- Molecular Weight: Estimated ~373.4 g/mol (C₂₁H₂₃NO₆).
- Solubility : Predicted to exhibit moderate solubility in organic solvents (e.g., DMSO, CHCl₃) due to the lipophilic trimethoxy and dimethylphenyl groups.
- Stability : The carbamoyl group may render it susceptible to hydrolysis under acidic/basic conditions compared to direct esters .
Comparative Data Table
Biological Activity
[(2,5-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound with notable biological activity. This article delves into its synthesis, biological mechanisms, and potential applications in various fields based on existing research.
The molecular formula of this compound is , and it has a molecular weight of approximately 345.38 g/mol. The compound features a carbamoyl group attached to a methyl ester of a trimethoxybenzoate.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine derivative under controlled conditions. Common methods include:
- Reagents : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
- Conditions : Reactions are often conducted in an organic solvent such as dichloromethane or DMF (dimethylformamide) at moderate temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capacity, which can protect cells from oxidative stress.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
- Anti-inflammatory Effects : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with LPS (lipopolysaccharides), suggesting potential use in inflammatory diseases.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
Q & A
Q. What are the key considerations in synthesizing [(2,5-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate to ensure high yield and purity?
To optimize synthesis, focus on:
- Stepwise coupling : Use methods analogous to triazine derivative synthesis (e.g., sequential substitution with DIPEA as a base at controlled temperatures) to minimize side reactions .
- Purification : Employ recrystallization or precipitation (e.g., using LP solvent) followed by HPLC (≥98% purity) to isolate the compound and remove impurities .
- Reaction monitoring : Track progress via TLC or LC-MS to confirm intermediate formation and final product identity .
Q. How should researchers handle and store this compound to maintain stability?
- Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution to avoid moisture absorption, which can degrade ester groups .
Advanced Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Structural confirmation :
- Purity analysis :
Q. How can isotopic labeling, such as deuterated analogs, be utilized in pharmacokinetic studies of this compound?
- Metabolic tracking : Synthesize deuterated analogs (e.g., methyl-d₃ groups) to trace absorption/distribution via LC-MS/MS, leveraging isotopic shifts in fragmentation patterns .
- Stability assays : Compare half-lives of labeled vs. unlabeled compounds in plasma or hepatocyte models to identify metabolic hotspots .
Q. What in vitro models are appropriate for evaluating the gastrointestinal motility effects of this compound?
- Receptor binding assays : Screen for μ-opioid receptor agonism (via competitive binding with radiolabeled ligands like [³H]-DAMGO) to link structure to motility modulation .
- Organ bath experiments : Use isolated rodent ileum or colonic smooth muscle strips to measure contraction/relaxation responses under controlled acetylcholine or KCl stimulation .
Q. What strategies can resolve contradictions in bioactivity data between different experimental models?
- Dose-response normalization : Compare EC₅₀ values across models (e.g., receptor-transfected cells vs. tissue explants) to account for receptor density differences .
- Species-specific factors : Replicate studies in human-derived enteric neurons or primary smooth muscle cells to minimize interspecies variability .
- Pathway inhibition : Use selective antagonists (e.g., naloxone for opioid receptors) to confirm target specificity in conflicting assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
